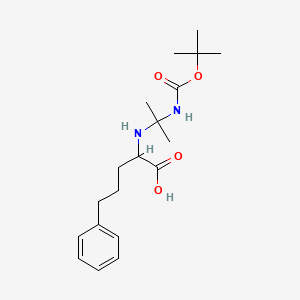
2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino groups that can participate in further chemical reactions. This compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but differs in the presence of a hydroxyl group and ester functionality.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amino group but lacks the phenylpentanoic acid moiety.
Uniqueness
2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is unique due to its combination of a Boc-protected amino group and a phenylpentanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and biochemical research .
Propriétés
Formule moléculaire |
C19H30N2O4 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylamino]-5-phenylpentanoic acid |
InChI |
InChI=1S/C19H30N2O4/c1-18(2,3)25-17(24)21-19(4,5)20-15(16(22)23)13-9-12-14-10-7-6-8-11-14/h6-8,10-11,15,20H,9,12-13H2,1-5H3,(H,21,24)(H,22,23) |
Clé InChI |
XKQWLJDSALSOTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)NC(CCCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


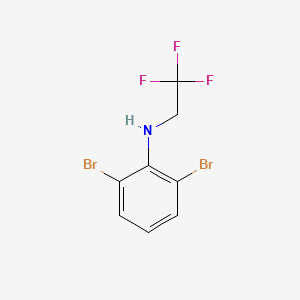
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
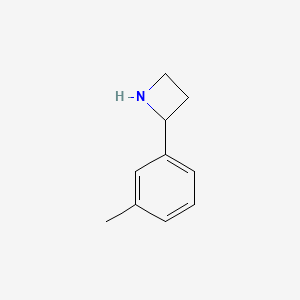
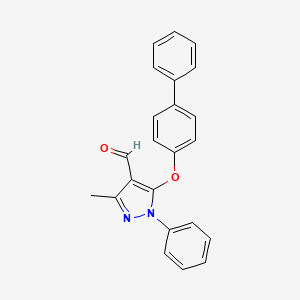


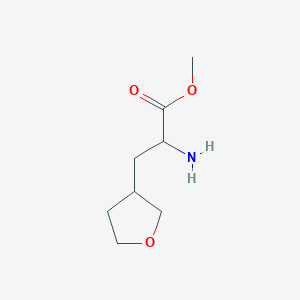
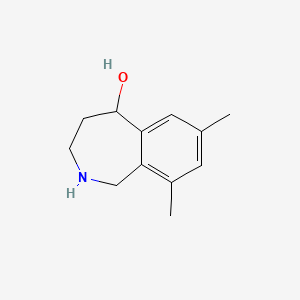
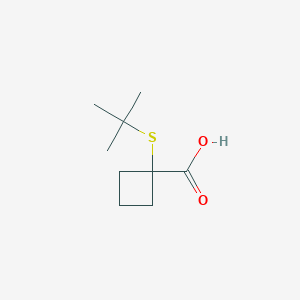

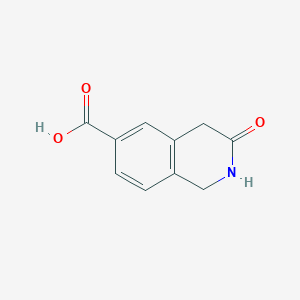
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)


